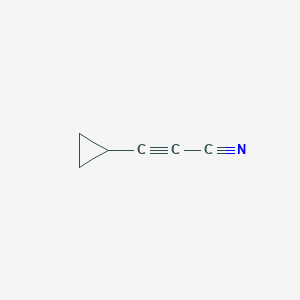

3-Cyclopropylprop-2-ynenitrile

Description

Significance of Cyclopropyl (B3062369), Alkyne, and Nitrile Moieties in Chemical Synthesis

The structural uniqueness of 3-Cyclopropylprop-2-ynenitrile stems from the distinct properties of its constituent functional groups, each contributing to its potential as a versatile building block in organic synthesis.

The cyclopropyl group , a three-membered carbocycle, is renowned for its inherent ring strain, which imparts unusual bonding and reactivity. The C-C bonds possess a higher p-character than typical alkanes, allowing the ring to engage in electronic conjugation with adjacent π-systems, such as aryl groups. unl.pt This strained ring can undergo ring-opening reactions, providing a pathway to more complex molecular scaffolds. researchgate.net In medicinal chemistry, the cyclopropyl moiety is a valuable substituent, often introduced to enhance metabolic stability, improve potency, and constrain the conformation of a molecule to its bioactive form. accelachem.com

The alkyne functional group, with its carbon-carbon triple bond, is a cornerstone of synthetic chemistry. sorbonne-universite.fr Its linear geometry and high degree of unsaturation make it a reactive handle for a vast array of transformations, including hydrogenations, cycloadditions, and coupling reactions. sorbonne-universite.fr The terminal proton of an alkyne is relatively acidic, allowing for the formation of acetylide anions, which are potent nucleophiles for carbon-carbon bond formation. researchgate.net This reactivity makes alkynes indispensable intermediates in the synthesis of complex natural products and pharmaceuticals.

The nitrile group (-C≡N) is a versatile functional group with a strong dipole moment and the ability to participate in a wide range of chemical transformations. marquette.edu It can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions to form heterocyclic systems. In drug design, the nitrile group can act as a bioisostere for other functional groups and can enhance binding affinity to target proteins through hydrogen bonding and other polar interactions. marquette.edu

The combination of these three moieties in 3-Cyclopropylprop-2-ynenitrile suggests a molecule with a rich and varied chemical reactivity, offering multiple sites for synthetic elaboration.

Historical Context of Cyclopropane-Containing Compound Synthesis

The synthesis of cyclopropane (B1198618) rings, once a formidable challenge due to their inherent strain, has a rich history marked by the development of powerful synthetic methodologies. The first synthesis of cyclopropane itself was reported in 1881 by August Freund, who achieved an intramolecular Wurtz reaction using 1,3-dibromopropane (B121459) and sodium.

A significant breakthrough came with the discovery of the Simmons-Smith reaction in 1958, which utilizes a zinc-copper couple and diiodomethane (B129776) to stereospecifically convert alkenes into cyclopropanes. acs.org This method remains a cornerstone of cyclopropane synthesis. Other notable advancements include transition-metal-catalyzed cyclopropanation reactions using diazo compounds. nih.gov More recently, gold-catalyzed syntheses have emerged as a powerful tool for constructing these strained rings. nih.govbeilstein-journals.org The development of enantioselective methods, such as those employing chiral ligands in Simmons-Smith type reactions or Michael-initiated ring closures, has further expanded the synthetic chemist's toolkit for accessing chiral cyclopropane-containing molecules. acs.org

Overview of Propargylic Nitriles in Modern Organic Chemistry

Propargylic nitriles, which feature a nitrile group adjacent to a carbon-carbon triple bond, are valuable intermediates in organic synthesis. Their synthetic utility is derived from the combined reactivity of the alkyne and nitrile functionalities. They can be prepared through various methods, including the reaction of propargylic halides with cyanide salts or through the cyanation of propargylic alcohols.

These compounds can undergo a variety of transformations. The alkyne can be functionalized through standard alkyne chemistry, while the nitrile group can be converted to other functionalities. For instance, propargylic nitriles can serve as precursors to substituted furans and other heterocyclic systems through gold-catalyzed cycloisomerization reactions. rsc.org The development of catalytic and enantioselective methods for the synthesis of chiral propargylic nitriles continues to be an active area of research. rsc.org

Research Landscape and Challenges for 3-Cyclopropylprop-2-ynenitrile

Despite the well-established importance of its constituent functional groups, specific research on 3-Cyclopropylprop-2-ynenitrile is notably limited in the public domain. Its existence is confirmed by its presence in chemical supplier catalogs and a unique CAS number. The compound is also mentioned in the supporting information of a research article, where its synthesis from 3-cyclopropyl-2-propyn-1-ol is noted as part of a larger study, though detailed findings on the compound itself were not the focus.

The primary challenge in the synthesis of 3-Cyclopropylprop-2-ynenitrile likely lies in the careful orchestration of reactions to assemble this specific arrangement of functional groups without inducing unwanted side reactions. For example, the high reactivity of the cyclopropyl ring and the alkyne must be managed to prevent undesired rearrangements or decompositions, particularly under harsh reaction conditions. Gold-catalyzed reactions of cyclopropylalkynes, for instance, can lead to different outcomes, such as the formation of cyclobutenylketones or ring-cleavage products, depending on the substitution pattern and reaction conditions. beilstein-journals.org

The development of efficient and selective synthetic routes to 3-Cyclopropylprop-2-ynenitrile and a thorough investigation of its reactivity are key areas for future research. Unlocking the synthetic potential of this molecule could provide access to novel chemical space and new molecular scaffolds for applications in materials and medicinal chemistry. The current scarcity of data presents a clear opportunity for further scientific exploration into the properties and applications of this intriguing compound.

Chemical Compounds Mentioned

| Compound Name |

| 3-Cyclopropylprop-2-ynenitrile |

| 1,3-dibromopropane |

| diiodomethane |

| 3-cyclopropyl-2-propyn-1-ol |

Interactive Data Table: Properties of 3-Cyclopropylprop-2-ynenitrile

| Property | Value |

| Molecular Formula | C6H5N |

| Molecular Weight | 91.11 g/mol |

| CAS Number | 2044714-34-1 |

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropylprop-2-ynenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N/c7-5-1-2-6-3-4-6/h6H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFHWRSVWBEJNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyclopropylprop 2 Ynenitrile and Analogs

Direct Synthesis Approaches to 3-Cyclopropylprop-2-ynenitrile

Direct synthesis strategies focus on coupling a cyclopropyl-containing fragment with a cyano-containing fragment through carbon-carbon bond formation. These methods are advantageous for their convergent nature, potentially leading to efficient and modular routes to the target compound and its analogs.

A primary direct approach involves the nucleophilic substitution reaction between a cyclopropyl-substituted propargyl electrophile and a cyanide nucleophile. This classic S(_N)2 reaction is a fundamental method for forming the C-C bond between the propargylic carbon and the nitrile group. chemistrysteps.comlibretexts.org The reaction typically involves a cyclopropyl-substituted propargyl halide (e.g., 1-bromo-3-cyclopropylpropyne) and an alkali metal cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent. libretexts.org

The efficiency of the reaction can be influenced by several factors, including the choice of leaving group on the propargyl electrophile, the solvent, and the reaction temperature. The use of ethanolic solutions of cyanide is a common practice for the synthesis of aliphatic nitriles from halogenoalkanes. libretexts.org

Table 1: Representative Conditions for S(_N)2 Cyanation

| Electrophile | Cyanide Source | Solvent | Conditions | Product Type |

|---|---|---|---|---|

| Alkyl Halide | NaCN or KCN | Ethanol | Heat under reflux | Alkanenitrile |

| Alkyl Tosylate | KCN | DMSO | Room Temperature | Alkanenitrile |

An alternative strategy involves the formation of the cyclopropane (B1198618) ring as a key step on a linear precursor that already contains the prop-2-ynenitrile scaffold. This approach allows for the late-stage introduction of the strained ring system.

[2+1] cycloaddition reactions are a powerful tool for forming three-membered rings. libretexts.org In the context of synthesizing 3-cyclopropylprop-2-ynenitrile, this strategy would typically involve the reaction of a carbene or carbenoid with a suitable alkene precursor. A plausible synthetic route would start with the [2+1] cycloaddition to an alkene bearing a functional group that can be later converted to the alkynylnitrile moiety. For instance, a vinyl-substituted precursor could be cyclopropanated using methods like the Simmons-Smith reaction (using diiodomethane (B129776) and a zinc-copper couple) or with carbenes generated from diazo compounds. wikipedia.org

While direct carbene addition to an alkyne can occur, it typically leads to the formation of a cyclopropene. nih.gov Therefore, the cyclopropanation of a corresponding alkene precursor, such as 3-vinylprop-2-ynenitrile, would be a more direct route to the cyclopropyl (B3062369) group.

Direct 1,3-cyclization refers to intramolecular ring-forming reactions where a bond is formed between atoms in a 1,3-relationship. This can be achieved through mechanisms such as an intramolecular nucleophilic substitution. For the synthesis of a cyclopropyl-containing structure, a precursor with a nucleophilic center and a leaving group on the γ-carbon is required. For example, a carbanion generated α- to the nitrile group in a suitable precursor could displace a leaving group at the 3-position of the chain to form the cyclopropane ring. The success of such an approach depends on the acidity of the α-proton and the efficiency of the intramolecular cyclization over competing intermolecular reactions.

The Kulinkovich reaction and its variants are titanium-mediated transformations that are highly effective for the synthesis of cyclopropanes. organic-chemistry.org The original reaction involves the treatment of esters with Grignard reagents in the presence of a titanium(IV) alkoxide to produce cyclopropanols. organic-chemistry.orgorgsyn.org

More relevant to nitrile synthesis is the Kulinkovich-Szymoniak reaction, a modification that allows for the conversion of nitriles into primary cyclopropylamines. acsgcipr.org This reaction proceeds via a titanacyclopropane intermediate, which is generated from a Grignard reagent and a titanium catalyst. organic-chemistry.org This intermediate then reacts with the nitrile group. While this method yields a cyclopropylamine (B47189) rather than the desired alkynylnitrile directly, the resulting aminocyclopropane could serve as a versatile intermediate for further elaboration into the target structure. The reaction of a titanacyclopropane with an α,β-unsaturated nitrile, for example, could potentially lead to the formation of a cyclopropyl group adjacent to the nitrile.

Table 2: Overview of Kulinkovich-Type Reactions

| Reaction Name | Substrate | Product | Key Reagents |

|---|---|---|---|

| Kulinkovich Reaction | Ester | Cyclopropanol | Grignard Reagent, Ti(O(_i)Pr)(_4) |

| Kulinkovich-de Meijere Reaction | Amide | Cyclopropylamine | Grignard Reagent, Ti(O(_i)Pr)(_4) |

Metal-catalyzed cyclopropanation of alkenes using diazo compounds is a well-established and powerful method for synthesizing cyclopropane rings. wikipedia.org Rhodium(II) and copper(I) complexes are the most common catalysts for these transformations. The reaction mechanism involves the formation of a metal-carbene intermediate from the diazo compound, which then undergoes a concerted addition to an alkene to form the cyclopropane ring. wikipedia.org

To apply this methodology to the synthesis of 3-cyclopropylprop-2-ynenitrile, one would start with an alkene precursor containing the alkynylnitrile framework. For instance, a molecule like pent-1-en-4-ynenitrile could be subjected to rhodium- or copper-catalyzed cyclopropanation with a diazo compound such as ethyl diazoacetate. The choice of catalyst and diazo reagent can influence the stereoselectivity of the reaction, and numerous chiral catalysts have been developed for enantioselective cyclopropanations. rsc.org

In addition to diazo compounds, iodonium (B1229267) ylides can also serve as effective carbene precursors in copper-catalyzed cyclopropanation reactions, offering an alternative that avoids the handling of potentially explosive diazo compounds. researchgate.netrsc.org

Table 3: Common Catalysts and Carbene Precursors for Cyclopropanation

| Catalyst System | Carbene Precursor | Substrate |

|---|---|---|

| Rhodium(II) Acetate | Ethyl Diazoacetate | Alkene |

| Copper(I) Triflate | Phenyliodonium Ylide | Alkene |

Cyclopropanation of Alkyne Precursors

Enantioselective Cyclopropanation Methods

The enantioselective synthesis of cyclopropane rings is a cornerstone of modern organic chemistry, and these methods can be adapted to produce precursors for chiral 3-cyclopropylprop-2-ynenitrile analogs. A significant advancement in the synthesis of nitrile-substituted cyclopropanes is the use of biocatalysis. nih.govrochester.edu An efficient chemobiocatalytic strategy has been developed for the highly stereoselective synthesis of these compounds, employing an engineered myoglobin (B1173299) catalyst in the presence of ex situ generated diazoacetonitrile. nih.gov This method has proven effective for a broad range of olefin substrates, achieving up to 99.9% diastereomeric excess (de) and enantiomeric excess (ee), and can be conducted on a preparative scale. nih.govrochester.edu The versatility of the resulting chiral cyano-substituted cyclopropanes is highlighted by their potential for further elaboration into various functionalized chiral cyclopropanes. nih.gov

In addition to biocatalytic methods, traditional chemocatalysis has also been employed. Chiral ruthenium-porphyrin complexes have been used to catalyze the cyclopropanation of styrene (B11656) derivatives with diazoacetonitrile, although this method has demonstrated moderate diastereoselectivity (20–50% de) and enantioselectivity (41–71% ee). rochester.edu Palladium-catalyzed enantioselective cyclopropanation of nitriles with mono-substituted allyl carbonates has also been developed, utilizing a bulky N-heterocyclic carbene ligand to achieve high yields and enantioselectivities. rsc.org These methods provide a direct route to chiral nitrile-containing cyclopropanes, which are key precursors to chiral analogs of 3-cyclopropylprop-2-ynenitrile.

| Catalyst/Method | Substrate Scope | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Engineered Myoglobin | Broad range of olefins | Up to 99.9% | Up to 99.9% | nih.govrochester.edu |

| Chiral Ruthenium-Porphyrin | Styrene derivatives | 20–50% | 41–71% | rochester.edu |

| Palladium/Bulky NHC Ligand | Nitriles and mono-substituted allyl carbonates | High | High | rsc.org |

Multicomponent Reactions Incorporating Cyclopropyl, Alkyne, and Nitrile Fragments

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules by combining three or more reactants in a single step. rsc.org While a specific MCR for the direct synthesis of 3-cyclopropylprop-2-ynenitrile has not been extensively documented, existing MCRs can be adapted to incorporate the necessary cyclopropyl, alkyne, and nitrile fragments. For instance, pyrazole (B372694) synthesis can be achieved through a multicomponent oxidative coupling of alkynes, nitriles, and titanium imido complexes. nih.gov This demonstrates the feasibility of combining alkyne and nitrile functionalities in a single transformation. nih.gov

Furthermore, the versatility of alkynes in MCRs is well-established. rsc.orgrsc.org They can participate in reactions with a variety of partners, including azides, sulfur compounds, aldehydes, amines, and isocyanides, to generate diverse heterocyclic and carbocyclic structures. rsc.org The development of an MCR for 3-cyclopropylprop-2-ynenitrile would likely involve the reaction of a cyclopropyl-containing starting material with reagents that can introduce the alkyne and nitrile functionalities. The exploration of such novel MCRs remains an active area of research.

Asymmetric Synthesis of Chiral 3-Cyclopropylprop-2-ynenitrile Derivatives

The asymmetric synthesis of chiral derivatives of 3-cyclopropylprop-2-ynenitrile can be approached through several strategies. One powerful method involves the asymmetric C(sp)–H addition of terminal alkynes to cyclopropenes catalyzed by a chiral gadolinium complex. acs.org This protocol provides a direct and 100% atom-efficient route to a wide range of enantioenriched alkynylcyclopropane derivatives with high yields (65–96%) and excellent stereoselectivity (>20:1 dr; 90–99% ee). acs.org The resulting chiral alkynylcyclopropanes can be further functionalized to introduce the nitrile group.

Another approach is the sequential palladium and copper-catalyzed synthesis of chiral β-alkynyl carbonyl and sulfonyl derivatives. rsc.org This method involves a palladium-catalyzed cross-coupling of terminal alkyne donors with acetylenic acceptors, followed by a regio- and enantioselective copper-catalyzed conjugate reduction. rsc.org A cyclopropyl-derived acceptor has been shown to be effective in the initial alkyne-alkyne coupling, highlighting the potential of this method for synthesizing chiral cyclopropyl alkyne derivatives. rsc.org Furthermore, a novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes has been developed, which employs a three-step sequence of aldol–cyclopropanation–retro-aldol reactions. rsc.org The resulting enantiopure cyclopropane carboxaldehydes can serve as versatile precursors for the introduction of the prop-2-ynenitrile side chain.

Total Synthesis Strategies Utilizing 3-Cyclopropylprop-2-ynenitrile as Key Intermediate

The unique structural and electronic properties of cyclopropyl alkynes make them valuable intermediates in the total synthesis of complex natural products. nih.govacs.orgnih.gov The cyclopropyl group can act as a conformational constraint or participate in ring-opening reactions, while the alkyne provides a handle for further functionalization through various coupling reactions. acs.orgkhanacademy.org

Cyclopropane-containing natural products are a diverse class of bioactive molecules, and their synthesis has been a significant focus of organic chemistry. rsc.org The incorporation of a cyclopropyl alkyne moiety, such as that found in 3-cyclopropylprop-2-ynenitrile, into these scaffolds can lead to novel analogs with potentially enhanced biological activity. The synthesis of cyclopropyl-containing natural products often relies on the strategic introduction of the three-membered ring at a key stage of the synthesis. rsc.org The use of 3-cyclopropylprop-2-ynenitrile or its derivatives as a building block would allow for the direct incorporation of the cyclopropyl alkyne functionality. While specific examples of the direct use of 3-cyclopropylprop-2-ynenitrile in the total synthesis of a natural product are not yet widely reported, the prevalence of both cyclopropane and alkyne motifs in natural products suggests that it is a promising strategy for future synthetic endeavors. nih.govpsu.eduscripps.edu

The utility of cyclopropyl alkynes extends beyond natural product synthesis to the construction of a wide range of complex molecules. nih.gov They can serve as mechanistic probes to distinguish between vinyl radical and ionic intermediates in chemical reactions. nih.govacs.org This understanding of reaction mechanisms is crucial for the development of new synthetic methodologies. Furthermore, the alkynylcyclopropane unit is found in the structure of commercial drugs, such as the antiretroviral medication efavirenz, underscoring its importance in medicinal chemistry. nih.gov Rhodium(II)-catalyzed alkynylcyclopropanation of alkenes provides a convenient route to a diverse library of alkynylcyclopropanes, including derivatives of complex drug-like molecules. nih.gov The development of synthetic routes that utilize 3-cyclopropylprop-2-ynenitrile as a key intermediate would provide access to a new class of complex molecules with potential applications in materials science and drug discovery.

| Compound Name |

|---|

| 3-Cyclopropylprop-2-ynenitrile |

| Diazoacetonitrile |

| Styrene |

| Efavirenz |

Reaction Mechanisms and Reactivity of 3 Cyclopropylprop 2 Ynenitrile

Cyclopropyl (B3062369) Ring Reactivity

The significant ring strain inherent in the cyclopropyl group serves as a thermodynamic driving force for ring-opening reactions. researchgate.net The reactivity is further influenced by the adjacent alkyne and nitrile functionalities, which can activate the ring towards specific transformations.

Lewis Acid-Catalyzed Ring-Opening Reactions

Lewis acids can catalyze the ring-opening of activated cyclopropanes, such as those classified as donor-acceptor (D-A) cyclopropanes. nih.govuni-regensburg.de These D-A systems are versatile three-carbon building blocks in organic synthesis. uni-regensburg.de When activated by a Lewis acid, these cyclopropanes readily undergo ring-opening, which can be followed by cycloaddition reactions with various dipolarophiles. uni-regensburg.de This methodology is valuable for generating cyclic and bicyclic heterocyclic ring systems. uni-regensburg.de

A proposed mechanism for the ring-opening of certain D-A cyclopropanes involves an Sₙ1-type pathway. uni-regensburg.de In this process, the Lewis acid activates an acceptor group on the cyclopropane (B1198618), leading to the cleavage of a carbon-carbon bond within the ring. This generates a stabilized carbocation intermediate, which can then be trapped by a nucleophile. uni-regensburg.de Fused bicyclic cyclopropanes, for instance, have been shown to undergo a cascade reaction initiated by an Sₙ1-type ring-opening upon treatment with a Lewis acid, ultimately forming bicyclic lactams with high diastereoselectivity. uni-regensburg.de

Donor-acceptor cyclopropanes, after being activated by Lewis acids, can undergo ring-opening to form a three-carbon zwitterionic intermediate that can participate in [3+2] cycloaddition reactions. uni-regensburg.de This process is a powerful tool for the synthesis of five-membered rings. While many [3+2] cycloadditions proceed under thermal or photochemical conditions without catalysts, the use of Lewis acids is a key strategy for D-A cyclopropanes. researchgate.netchemrxiv.orgnih.govresearchgate.net For example, the reaction of N-aryl cyclopropylamines with α,β-unsaturated carbonyl systems can proceed via a formal [3+2] cycloaddition, initiated by single electron transfer (SET), to yield N-arylaminocycloalkyl compounds. chemrxiv.orgchemrxiv.org Similarly, oxidative radical ring-opening of methylenecyclopropanes can also lead to [3+2] radical cycloadditions. beilstein-journals.orgnih.gov

| Reaction Type | Initiator/Catalyst | Key Intermediate | Typical Product |

|---|---|---|---|

| Lewis Acid-Catalyzed [3+2] Cycloaddition | Lewis Acid (e.g., Yb(OTf)₃) | Zwitterionic 3-carbon species | Five-membered heterocycles |

| Photochemical [3+2] Cycloaddition | Light (Photocatalyst may be used) | Radical cation | N-arylaminocycloalkyl compounds |

| Radical [3+2] Cycloaddition | Radical Initiator (e.g., Mn(OAc)₃) | Alkyl radical | Methylene-1,2-dichalcogenolanes |

Less common than [3+2] pathways, formal [4+1] cycloadditions have been observed with D-A cyclopropanes. In this type of reaction, a bis-nucleophile interacts with both the electrophilic center and the acceptor group of the ring-opened cyclopropane intermediate. uni-regensburg.de A notable example is the Lewis acid-catalyzed reaction of fused bicyclic cyclopropanes with thiourea. uni-regensburg.de Thiourea acts as an N,N-bis-nucleophile in a cascade that involves an Sₙ1-type ring-opening followed by a cyclization, resulting in the formation of bicyclic furo-, pyrano-, and pyrrololactams. uni-regensburg.de

Radical-Mediated Ring-Opening Processes

The strained C-C bonds of a cyclopropane ring can also be cleaved via radical-mediated processes. researchgate.netnih.gov In the case of methylenecyclopropanes (MCPs), for example, the addition of a radical to the exocyclic double bond can form a stable benzyl radical intermediate. beilstein-journals.orgnih.gov This intermediate then undergoes ring-opening to generate an alkyl radical, which can participate in subsequent cyclization or other reactions. beilstein-journals.orgnih.gov This strategy has been utilized to construct various polycyclic structures. beilstein-journals.orgnih.gov Vinyl radical-induced hydrogen atom transfer (HAT), often triggered by the addition of a radical to an alkyne, is another efficient and environmentally friendly method for C-H functionalization that can involve ring-opening steps. rsc.org

Controlling stereochemistry in radical reactions can be challenging. chemistrysteps.com When a radical adds to an alkyne, the resulting vinyl radical intermediate can lead to a mixture of cis and trans isomers. aklectures.comyoutube.com The addition of a hydrogen atom to the intermediate 2p orbital can occur from either side, often resulting in a lack of stereoselectivity. aklectures.com Therefore, radical addition reactions to alkynes are generally not stereoselective, meaning that one stereoisomer is not preferentially formed over another. chemistrysteps.com If the reaction creates two new stereogenic centers, all possible stereoisomers can be expected in the product mixture. chemistrysteps.com

| Process | Initiator | Key Intermediate | Stereochemical Outcome |

|---|---|---|---|

| Oxidative Radical Ring-Opening/Cyclization | Mn(OAc)₃ or Cu(OAc)₂ | Alkyl radical | Depends on subsequent cyclization |

| Radical Addition to Alkynes | Peroxide/Light | Vinyl radical | Mixture of cis (Z) and trans (E) isomers often formed youtube.com |

Cleavage Mechanisms of Three-Membered Rings

The presence of the cyclopropyl group adjacent to the alkyne functionality makes 3-Cyclopropylprop-2-ynenitrile susceptible to ring-opening reactions. The mechanism of this cleavage is highly dependent on the nature of the intermediates formed at the carbon atom adjacent to the cyclopropyl ring.

Studies on analogous cyclopropyl alkynes have shown that both cationic and radical intermediates can lead to ring cleavage. nih.gov The formation of an α-cyclopropyl-substituted vinyl cation or radical at the terminal position of the alkyne initiates the ring-opening process. The regioselectivity of this cleavage is dictated by the electronic nature of the intermediate.

Key Research Findings on Cyclopropyl Alkyne Ring Cleavage:

| Intermediate Type | Reaction Conditions | Outcome of Ring Opening |

| Vinyl Cation | Acidic (e.g., aqueous sulfuric acid) | Selective ring opening directed by electron-donating substituents on the cyclopropyl ring. nih.gov |

| Vinyl Radical | Radical initiators (e.g., AIBN with silanes or stannanes) | Regioselective ring opening influenced by stabilizing groups like phenyl substituents. nih.gov |

For 3-Cyclopropylprop-2-ynenitrile, the powerful electron-withdrawing nature of the nitrile group would significantly influence the stability of any potential cationic or radical intermediates, thereby directing the pathway of the ring cleavage. Furthermore, transition metals can catalyze the ring-opening of cyclopropyl groups, often proceeding through metallacyclic intermediates. rsc.orgchemrxiv.orgacs.org For instance, cobalt-diphosphine catalysts have been shown to promote ring-opening coupling reactions between cyclopropanols and alkynes. rsc.org

Electrophilic and Nucleophilic Attack on the Cyclopropyl Moiety

The reactivity of the cyclopropyl ring in 3-Cyclopropylprop-2-ynenitrile towards electrophiles and nucleophiles is heavily influenced by the attached cyanoalkyne group.

Nucleophilic Attack:

The strong electron-withdrawing character of the nitrile group renders the cyclopropane ring in 3-Cyclopropylprop-2-ynenitrile electrophilic. nih.govnih.gov Such "acceptor-substituted" cyclopropanes are susceptible to polar, ring-opening reactions initiated by nucleophiles. nih.govnih.gov This reaction is analogous to a Michael addition, where the nucleophile attacks one of the carbon atoms of the cyclopropyl ring, leading to the cleavage of a C-C bond. This process is driven by the release of the ring strain, which is a significant thermodynamic driving force. nih.gov The reaction typically proceeds via an SN2-type mechanism.

Electrophilic Attack:

Conversely, the electron-deficient nature of the cyclopropyl ring in 3-Cyclopropylprop-2-ynenitrile deactivates it towards electrophilic attack. Electrophilic additions to cyclopropanes generally require the ring to act as a nucleophile. The presence of a potent electron-withdrawing group diminishes the electron density of the cyclopropane C-C bonds, making them less likely to react with electrophiles.

Alkyne Functionalization

The alkyne moiety of 3-Cyclopropylprop-2-ynenitrile is a versatile functional group that can undergo a variety of transformations, particularly those catalyzed by transition metals.

Metal-Catalyzed Alkyne Transformations

Transition metal catalysis provides a powerful toolkit for the selective functionalization of alkynes. mdpi.comacs.orguic.edunih.gov

Cross-Coupling Reactions (e.g., Sonogashira)

The Sonogashira reaction is a robust and widely used method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by a combination of palladium and copper complexes, would be highly applicable to 3-Cyclopropylprop-2-ynenitrile. The reaction proceeds under mild conditions and tolerates a wide range of functional groups. wikipedia.org

Typical Conditions for Sonogashira Coupling:

| Component | Examples |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ |

| Copper Co-catalyst | CuI |

| Base | Amines (e.g., triethylamine, diisopropylamine) |

| Solvent | THF, DMF, acetonitrile |

Copper-free Sonogashira variants have also been developed to avoid the homocoupling of the terminal alkyne, which can be a significant side reaction. wikipedia.orglibretexts.org

Hydrometallation Reactions (e.g., Hydroboration)

Hydroboration is a key reaction for the functionalization of alkynes, allowing for the introduction of a boron atom and a hydrogen atom across the triple bond. wikipedia.org For a terminal alkyne like 3-Cyclopropylprop-2-ynenitrile, hydroboration followed by oxidation provides a route to aldehydes. This reaction proceeds with anti-Markovnikov regioselectivity, meaning the boron atom adds to the terminal carbon, and subsequent oxidation with hydrogen peroxide in basic media replaces the boron with a hydroxyl group, which then tautomerizes to the more stable aldehyde.

To prevent double hydroboration across both π-bonds of the alkyne, sterically hindered boranes are often employed. wikipedia.org

Commonly Used Borane Reagents for Alkyne Hydroboration:

| Reagent | Abbreviation | Characteristics |

| Disiamylborane | Sia₂BH | Sterically hindered, selective for mono-hydroboration of terminal alkynes. wikipedia.org |

| 9-Borabicyclo[3.3.1]nonane | 9-BBN | Thermally stable and highly regioselective. |

| Dicyclohexylborane | Chx₂BH | Offers good selectivity for less hindered alkenes and alkynes. |

| Catecholborane | Useful for catalytic hydroboration. |

The stereochemistry of hydroboration is a syn-addition, where the hydrogen and boron atoms add to the same face of the alkyne.

Cycloaddition Reactions Involving Alkynes

The alkyne functionality in 3-Cyclopropylprop-2-ynenitrile can participate in various cycloaddition reactions to form cyclic and heterocyclic systems. chim.it A prominent example is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. uchicago.edunih.govnih.gov In these reactions, the alkyne acts as a dipolarophile and reacts with a 1,3-dipole to form a five-membered ring. The electron-withdrawing nitrile group can enhance the reactivity of the alkyne in these transformations.

Examples of 1,3-Dipoles and Resulting Heterocycles:

| 1,3-Dipole | Resulting 5-Membered Heterocycle |

| Azides | Triazoles |

| Nitrile Oxides | Isoxazoles |

| Nitrones | Isoxazolidines |

| Diazoalkanes | Pyrazoles |

The regioselectivity of these cycloadditions is governed by the electronic and steric properties of both the alkyne and the 1,3-dipole. In addition to [3+2] cycloadditions, the alkyne can also participate in [4+2] (Diels-Alder) and [2+2] cycloadditions, further expanding its synthetic utility.

Nitrile Group Transformations

The nitrile group of 3-cyclopropylprop-2-ynenitrile is a versatile functional group that can be converted into a range of other functionalities.

The hydrolysis of nitriles can proceed under either acidic or basic conditions to yield carboxylic acids or, under milder conditions, amides.

Acid-Catalyzed Hydrolysis: Heating 3-cyclopropylprop-2-ynenitrile with an aqueous acid (e.g., HCl or H₂SO₄) is expected to hydrolyze the nitrile to 3-cyclopropylpropiolic acid chemguide.co.uk. The reaction proceeds through the intermediate formation of an amide.

Base-Catalyzed Hydrolysis: Treatment with a strong base like sodium hydroxide, followed by acidification, will also yield the corresponding carboxylic acid chemguide.co.ukchemistrysteps.com.

Hydration to Amide: The hydration of the nitrile to the corresponding amide, 3-cyclopropylprop-2-ynamide, can sometimes be achieved under controlled conditions, for example, by using milder acidic or basic conditions or specific catalysts chemistrysteps.comstackexchange.com.

| Reaction | Conditions | Product |

| Acid Hydrolysis | Dilute H₂SO₄ or HCl, heat | 3-Cyclopropylpropiolic acid chemguide.co.uk |

| Base Hydrolysis | 1. NaOH, heat; 2. H₃O⁺ | 3-Cyclopropylpropiolic acid chemguide.co.ukchemistrysteps.com |

| Hydration | Controlled acidic/basic conditions | 3-Cyclopropylprop-2-ynamide chemistrysteps.comstackexchange.com |

The nitrile group serves as a valuable precursor for various other functional groups.

Amines: Reduction of the nitrile group in 3-cyclopropylprop-2-ynenitrile would yield a primary amine. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation libretexts.orgcommonorganicchemistry.comlibretexts.orgwikipedia.org.

Amides: As mentioned, partial hydrolysis of the nitrile leads to the formation of an amide chemistrysteps.com.

Esters: Esters can be prepared from the nitrile in a two-step process involving hydrolysis to the carboxylic acid followed by Fischer esterification with an alcohol in the presence of an acid catalyst chemistrysteps.commasterorganicchemistry.com. Another method is the Pinner reaction, where the nitrile reacts with an alcohol in the presence of a strong acid chemistrysteps.com.

Ketones: The addition of Grignard or organolithium reagents to the nitrile group, followed by acidic workup, leads to the formation of ketones libretexts.orgmasterorganicchemistry.commasterorganicchemistry.comyoutube.com. The reaction proceeds through an imine intermediate which is hydrolyzed.

Carboxylic Acids: Complete hydrolysis under acidic or basic conditions affords the carboxylic acid, 3-cyclopropylpropiolic acid chemguide.co.ukchemistrysteps.com.

| Functional Group | Reagents | Product |

| Primary Amine | LiAlH₄ or H₂/Catalyst | 3-Cyclopropylprop-2-yn-1-amine libretexts.orgcommonorganicchemistry.comlibretexts.orgwikipedia.org |

| Amide | Controlled H₂O, H⁺ or OH⁻ | 3-Cyclopropylprop-2-ynamide chemistrysteps.com |

| Ester | 1. H₃O⁺, heat; 2. ROH, H⁺ | Alkyl 3-cyclopropylpropiolate chemistrysteps.commasterorganicchemistry.com |

| Ketone | 1. R'MgBr; 2. H₃O⁺ | 1-Cyclopropyl-4-R'-but-3-yn-2-one libretexts.orgmasterorganicchemistry.comyoutube.com |

| Carboxylic Acid | H₃O⁺ or OH⁻, heat | 3-Cyclopropylpropiolic acid chemguide.co.ukchemistrysteps.com |

Enzymatic transformations offer a green and selective alternative to traditional chemical methods for nitrile conversion.

Nitrilase enzymes (EC 3.5.5.1) catalyze the direct hydrolysis of nitriles to carboxylic acids and ammonia wikipedia.orgacsgcipr.org. These enzymes can operate under mild conditions (neutral pH and room temperature) and often exhibit high selectivity, which can be advantageous when dealing with multifunctional molecules like 3-cyclopropylprop-2-ynenitrile rsc.org.

While the substrate scope of nitrilases is broad, their activity towards α,β-alkynyl nitriles is not extensively documented. However, nitrilases are known to hydrolyze α,β-unsaturated nitriles, sometimes with high stereoselectivity researchgate.net. It is plausible that a suitable nitrilase could catalyze the conversion of 3-cyclopropylprop-2-ynenitrile to 3-cyclopropylpropiolic acid. Under certain conditions, some nitrilases can also produce amides as byproducts or even primary products wikipedia.org.

The potential biocatalytic hydrolysis is summarized below.

| Enzyme | Reaction | Potential Product(s) | Notes |

| Nitrilase | Hydrolysis | 3-Cyclopropylpropiolic acid | Direct conversion to carboxylic acid wikipedia.orgacsgcipr.org. |

| Nitrilase | Hydration | 3-Cyclopropylprop-2-ynamide | Amide formation is also possible with some nitrilases wikipedia.org. |

Biocatalytic Transformations of Nitriles

Interplay Between Cyclopropyl, Alkyne, and Nitrile Reactivities

The combination of a cyclopropyl ring, an alkyne, and a nitrile group within a single molecule suggests a rich and complex reactivity profile. However, the specific chemoselectivity and participation in tandem or cascade reactions of 3-Cyclopropylprop-2-ynenitrile have not been specifically investigated.

Chemoselectivity in Multifunctionalized Systems

There is no available research data on the chemoselectivity of reactions involving 3-Cyclopropylprop-2-ynenitrile. The inherent strain of the cyclopropyl ring, the electron-withdrawing nature of the nitrile group, and the reactivity of the alkyne present multiple potential sites for chemical attack. Cyclopropyl alkynes, in general, can serve as mechanistic probes to distinguish between different reactive intermediates. acs.org The hydrolysis of nitriles to carboxylic acids is a well-established transformation that can proceed under acidic or basic conditions. libretexts.org However, without experimental data, any discussion on which of these functional groups would react preferentially in the presence of various reagents would be purely speculative.

Tandem and Cascade Reactions

There are no documented tandem or cascade reactions specifically involving 3-Cyclopropylprop-2-ynenitrile. The unique structural arrangement of this molecule could theoretically allow for novel transformations where multiple bonds are formed in a single operation. For instance, the activation of the alkyne could potentially trigger a reaction involving the cyclopropyl ring or the nitrile group. However, no such reactivity has been reported for this specific compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the carbon-hydrogen framework of an organic molecule. emerypharma.com For 3-Cyclopropylprop-2-ynenitrile, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous signal assignment. emerypharma.com

The proton (¹H) NMR spectrum of 3-Cyclopropylprop-2-ynenitrile provides initial insights into the electronic environment of the hydrogen atoms. The cyclopropyl (B3062369) protons typically appear as a complex multiplet in the upfield region, a result of their unique chemical and magnetic non-equivalence. The methine proton adjacent to the ring also presents a distinct multiplet.

To resolve the complex spin systems and establish connectivity, 2D NMR techniques are indispensable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment is crucial for identifying proton-proton coupling networks. For 3-Cyclopropylprop-2-ynenitrile, COSY would reveal correlations between the methine proton of the cyclopropyl group and the adjacent methylene (B1212753) protons, as well as the geminal and vicinal couplings among the methylene protons within the ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of the carbon signals corresponding to the protonated carbons of the cyclopropyl ring.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is vital for identifying long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning the quaternary carbons of the alkyne and nitrile groups. Correlations would be expected from the cyclopropyl protons to the sp-hybridized carbons of the alkyne, providing unequivocal evidence for the connectivity between the cyclopropyl and propargyl moieties.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 3-Cyclopropylprop-2-ynenitrile (in CDCl₃)

| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) | HMBC Correlations (from ¹H to ¹³C) |

|---|---|---|---|---|

| C1 (Nitrile) | - | - | 118.0 | C2, C3 |

| C2 (Alkyne) | - | - | 85.0 | C4 |

| C3 (Alkyne) | - | - | 65.0 | C4, C5 |

| C4 (Methine) | 1.50 | m | 10.0 | C2, C3, C5 |

| C5 (Methylene) | 0.95 | m | 12.0 | C3, C4 |

Note: The chemical shifts and coupling constants are illustrative and may vary based on experimental conditions.

The rigid, strained structure of the cyclopropyl ring can induce significant magnetic anisotropy effects, influencing the chemical shifts of nearby nuclei. While 3-Cyclopropylprop-2-ynenitrile is achiral, the diastereotopic nature of the methylene protons on the cyclopropyl ring can be confirmed by their distinct chemical shifts and coupling patterns in high-field NMR spectra. The through-space magnetic field generated by the π-system of the nitrile and alkyne groups can further influence the chemical shifts of the cyclopropyl protons, providing additional structural confirmation.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a key analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecular ion, which in turn allows for the unambiguous determination of the molecular formula. For 3-Cyclopropylprop-2-ynenitrile (C₆H₅N), the expected exact mass can be calculated and compared to the experimental value, typically with an accuracy of a few parts per million (ppm). This high accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: HRMS Data for 3-Cyclopropylprop-2-ynenitrile

| Ion | Calculated Exact Mass | Observed Exact Mass | Mass Error (ppm) |

|---|---|---|---|

| [M+H]⁺ | 92.0495 | 92.0493 | -2.2 |

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation of the 3-Cyclopropylprop-2-ynenitrile molecular ion would be expected to proceed through characteristic pathways, such as the loss of the nitrile group or fragmentation of the cyclopropyl ring. The analysis of these fragmentation patterns helps to confirm the connectivity of the different functional groups within the molecule. Common fragmentation pathways could include the loss of HCN or the cleavage of the cyclopropyl ring to form allyl or cyclopropyl cations.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of 3-Cyclopropylprop-2-ynenitrile is expected to show strong, characteristic absorption bands. The most prominent of these would be the stretching vibration of the nitrile (C≡N) group, which typically appears as a sharp, intense band in the region of 2260-2240 cm⁻¹. spectroscopyonline.com The carbon-carbon triple bond (C≡C) of the alkyne is also expected to produce a sharp, though weaker, absorption band around 2150-2100 cm⁻¹. The C-H stretching vibrations of the cyclopropyl ring would be observed above 3000 cm⁻¹.

Raman spectroscopy provides complementary information. While the nitrile stretch is also visible in the Raman spectrum, the C≡C stretch of the symmetrically substituted alkyne is often more intense in Raman than in IR spectroscopy. The symmetric "breathing" mode of the cyclopropyl ring is also a characteristic Raman band, typically appearing around 1200 cm⁻¹.

Table 3: Key Vibrational Frequencies for 3-Cyclopropylprop-2-ynenitrile

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| C-H (cyclopropyl) | Stretching | 3100-3000 | 3100-3000 |

| C≡N (nitrile) | Stretching | 2250 (strong, sharp) | 2250 (medium) |

| C≡C (alkyne) | Stretching | 2140 (weak to medium, sharp) | 2140 (strong) |

| Cyclopropyl Ring | Ring "breathing" | ~1020 | ~1200 (strong) |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

For a molecule such as 3-Cyclopropylprop-2-ynenitrile, which possesses a chiral center if substituted, X-ray crystallography of a single, enantiomerically pure crystal would unambiguously determine its absolute configuration (R or S). The diffraction pattern of X-rays passing through the crystal lattice allows for the construction of an electron density map, from which the positions of individual atoms can be resolved.

A hypothetical crystallographic study of 3-Cyclopropylprop-2-ynenitrile would yield precise data on the geometry of the cyclopropyl ring, the linear nitrile group, and the acetylenic bond. This information is critical for understanding the steric and electronic effects that govern the molecule's reactivity and interactions in a solid-state environment.

Hypothetical Crystallographic Data for 3-Cyclopropylprop-2-ynenitrile

| Parameter | Hypothetical Value | Description |

| Crystal System | Orthorhombic | A common crystal system for organic molecules. |

| Space Group | P2₁2₁2₁ | A common chiral space group, indicating the crystal is composed of a single enantiomer. |

| a (Å) | 8.5 | Unit cell dimension along the a-axis. |

| b (Å) | 10.2 | Unit cell dimension along the b-axis. |

| c (Å) | 6.1 | Unit cell dimension along the c-axis. |

| C≡C Bond Length (Å) | 1.19 | Typical bond length for a carbon-carbon triple bond. |

| C≡N Bond Length (Å) | 1.15 | Typical bond length for a carbon-nitrogen triple bond in a nitrile. |

| Cyclopropyl C-C Bond Length (Å) | 1.51 | Average bond length within the strained three-membered ring. |

Note: The data presented in this table is hypothetical and serves as an illustrative example of what would be obtained from an actual X-ray crystallographic analysis. No published crystallographic data for 3-Cyclopropylprop-2-ynenitrile was found.

Chiroptical Spectroscopic Methods for Enantiomeric Excess Determination

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods, including circular dichroism (CD) and optical rotatory dispersion (ORD), are powerful tools for determining the enantiomeric excess (ee) of a chiral sample and for assigning absolute configuration, often in solution.

For a chiral derivative of 3-Cyclopropylprop-2-ynenitrile, the presence of a chromophore, such as the nitrile or the alkyne group in proximity to the stereocenter, would likely give rise to a measurable CD spectrum. The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample. By comparing the CD spectrum of a sample of unknown purity to that of a known enantiomerically pure standard, the ee can be accurately determined.

In the absence of a suitable chromophore for direct CD analysis, derivatization with a chiral agent that contains a strong chromophore can be employed. This approach introduces a new chromophoric system whose chiroptical properties are influenced by the stereochemistry of the parent molecule.

Methods for Enantiomeric Excess Determination

| Technique | Principle | Application to 3-Cyclopropylprop-2-ynenitrile |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The signal intensity is proportional to the enantiomeric excess. | Direct analysis might be challenging due to weak chromophores. Derivatization with a chromophoric auxiliary could induce a strong CD signal for accurate ee determination. |

| Optical Rotatory Dispersion (ORD) | Measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve is characteristic of a specific enantiomer. | Can be used to determine the sign of optical rotation and, by comparison to a standard, the enantiomeric excess. |

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left- and right-circularly polarized infrared radiation, providing information about the stereochemistry of the molecule. | Could provide detailed conformational and configurational information in solution, complementing electronic CD spectroscopy. |

Note: This table outlines the principles of chiroptical spectroscopic methods and their potential application to a chiral version of 3-Cyclopropylprop-2-ynenitrile. No specific chiroptical data for this compound has been reported in the literature.

Theoretical and Computational Studies of 3 Cyclopropylprop 2 Ynenitrile

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of molecules like 3-cyclopropylprop-2-ynenitrile. These methods allow for the detailed examination of electron distribution, molecular geometry, and the nature of chemical bonds, providing insights that are often difficult to obtain through experimental means alone. The unique structure of 3-cyclopropylprop-2-ynenitrile, which combines a strained cyclopropyl (B3062369) ring, a linear alkyne-nitrile system, suggests a rich electronic landscape arising from the interplay between these functional groups. The cyclopropyl group can donate electron density into the adjacent π-system, while the nitrile group acts as a strong electron-withdrawing group.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying the electronic structure of organic molecules. mdpi.comnih.govnih.gov For 3-cyclopropylprop-2-ynenitrile, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine its equilibrium geometry, vibrational frequencies, and electronic properties.

The key electronic feature of this molecule is the conjugation between the cyclopropyl ring's Walsh orbitals and the alkyne's π-orbitals. The cyclopropyl group, in a suitable orientation, acts as a π-electron donor, increasing the electron density of the C≡C triple bond. researchgate.net Concurrently, the strongly electronegative nitrile group withdraws electron density from the system. This "push-pull" electronic configuration is expected to result in a significant ground-state dipole moment and a polarization of the entire π-system. Natural Bond Orbital (NBO) analysis would likely confirm charge transfer from the cyclopropyl moiety to the nitrile group, influencing the molecule's reactivity. researchgate.net

Illustrative DFT-Calculated Properties of 3-Cyclopropylprop-2-ynenitrile (Note: This data is hypothetical, based on typical values for cyclopropyl acetylenes and nitriles, and serves as an example of results from a DFT calculation.)

| Property | Predicted Value | Description |

| Bond Length (C≡C) | ~1.21 Å | Slightly elongated compared to acetylene (B1199291) due to conjugation with the cyclopropyl group. |

| Bond Length (C-C≡) | ~1.44 Å | Shortened single bond, indicating partial double bond character from conjugation. |

| Bond Length (C≡N) | ~1.16 Å | Typical length for a nitrile triple bond. |

| Bond Angle (C-C≡C) | ~179° | Nearly linear, as expected for an sp-hybridized carbon. |

| Mulliken Charge on N | ~ -0.45 e | Significant negative charge due to the high electronegativity of nitrogen and electron-withdrawing effects. |

| Dipole Moment | > 4.0 Debye | A large dipole moment is predicted due to the push-pull nature of the substituents. |

For higher accuracy, particularly for properties sensitive to electron correlation, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be utilized. acs.orgacs.orguhmreactiondynamics.org While computationally more demanding, these methods provide benchmark data for validating DFT results. They are crucial for accurately predicting reaction barriers, excited-state energies, and weak intermolecular interactions. For instance, high-level ab initio calculations could precisely determine the ionization potential and electron affinity of 3-cyclopropylprop-2-ynenitrile, which are fundamental to understanding its behavior in charge-transfer processes. Studies on related molecules like cyanoacetylene (B89716) have successfully used these methods to investigate hydrogen bonding and cluster formation, demonstrating their power in describing intermolecular forces. acs.org

The primary conformational flexibility in 3-cyclopropylprop-2-ynenitrile arises from the rotation about the single bond connecting the cyclopropyl ring to the alkyne group. Computational studies on similar systems, such as vinylcyclopropane, have shown that two main conformations are typically considered: a bisected and a perpendicular form. researchgate.net

In the bisected conformation, the methine C-H bond of the cyclopropyl ring is eclipsed with the C≡C bond, allowing for maximum overlap between the ring's Walsh orbitals and the alkyne's π-system. This conformation is generally the most stable due to this favorable electronic interaction. In the perpendicular conformation, this overlap is minimized. The energy barrier for rotation between these conformers is expected to be relatively low, similar to values seen in other cyclopropyl-conjugated systems.

Illustrative Conformational Energetics of 3-Cyclopropylprop-2-ynenitrile (Note: This data is hypothetical, based on computational studies of analogous cyclopropyl-substituted molecules.)

| Conformer | Dihedral Angle (H-C-C≡C) | Relative Energy (kcal/mol) | Stability |

| Bisected | 0° | 0.0 | Most stable conformer due to maximal conjugation. |

| Perpendicular | 90° | ~2.5 - 3.5 | Rotational transition state or less stable minimum. |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides profound insights into the mechanisms of chemical reactions by mapping the entire potential energy surface that connects reactants to products. nih.govwikipedia.org For 3-cyclopropylprop-2-ynenitrile, several reaction types could be explored, including cycloadditions, nucleophilic additions to the alkyne or nitrile, and reactions involving the strained cyclopropyl ring. acs.orgmdpi.comnih.govbeilstein-journals.org

The cornerstone of reaction mechanism studies is the characterization of transition states (TS), which are the energy maxima along a reaction coordinate. wikipedia.orgox.ac.uk Locating a TS computationally involves finding a first-order saddle point on the potential energy surface, which is confirmed by the presence of a single imaginary vibrational frequency corresponding to the motion along the reaction path. The energy difference between the reactants and the TS defines the activation energy of the reaction.

For 3-cyclopropylprop-2-ynenitrile, a plausible reaction is a [3+2] cycloaddition, where the alkyne acts as a dipolarophile. mdpi.com DFT calculations could be used to locate the transition state for the reaction with a 1,3-dipole, such as an azide, to form a triazole. The geometry of the TS would reveal the degree of bond formation and breaking, indicating whether the mechanism is synchronous or asynchronous.

Illustrative Transition State Data for a [3+2] Cycloaddition Reaction (Note: This data is hypothetical, based on typical values for cycloaddition reactions involving alkynes.)

| Reaction Parameter | Predicted Value | Significance |

| Activation Free Energy (ΔG‡) | 15 - 25 kcal/mol | A moderate barrier, suggesting the reaction would proceed under thermal conditions. |

| Key Imaginary Frequency | ~ -350 cm⁻¹ | Confirms the structure as a true transition state and describes the motion of atoms leading to product. |

| Asynchronicity Parameter | > 0 | Indicates that the two new single bonds are not forming at the same rate in the transition state. |

By calculating the energies of all stationary points (reactants, intermediates, transition states, and products), a complete reaction energy profile can be constructed. This mapping allows for a detailed understanding of the reaction's feasibility, selectivity, and kinetics.

Two potential reaction pathways for 3-cyclopropylprop-2-ynenitrile are of particular interest:

Nucleophilic Addition: The electron-withdrawing nitrile group makes the β-alkyne carbon electrophilic and susceptible to attack by nucleophiles. libretexts.orgopenstax.org A computational study could map the pathway of, for example, a Michael-type addition. The reaction profile would clarify whether the reaction proceeds via a direct addition or involves intermediates, and it could predict the stereochemical outcome.

Radical-Induced Ring-Opening: The cyclopropane (B1198618) ring is known to undergo ring-opening reactions, particularly when a radical center is generated adjacent to it. mdpi.comnih.gov A radical species could add to the alkyne, forming a vinyl radical. This intermediate could then trigger the homolytic cleavage of one of the cyclopropyl C-C bonds, a process that relieves ring strain. Computational mapping of this pathway would involve locating the transition state for the ring-opening step and determining its barrier, thereby assessing its viability compared to other potential radical reactions. beilstein-journals.org Such studies are crucial for predicting the stability and reactivity of radical intermediates in complex reaction cascades. beilstein-journals.org

Energetic Barriers and Reaction Rates

Theoretical studies of chemical reactions involving 3-Cyclopropylprop-2-ynenitrile would focus on calculating the energetic barriers and reaction rates to understand its reactivity. Quantum mechanical methods, such as Density Functional Theory (DFT), would be employed to map the potential energy surface of a given reaction. This involves identifying the structures of the reactants, transition states, and products.

The energy difference between the reactants and the transition state determines the activation energy (energetic barrier), a critical factor in determining the reaction rate. A lower activation energy implies a faster reaction. Transition State Theory could then be used to calculate the rate constant at various temperatures.

Illustrative Data Table: Hypothetical Reaction Energetics

| Reaction Coordinate | Method | Calculated Energy (kcal/mol) |

| Reactants | DFT (B3LYP/6-31G) | 0.00 |

| Transition State | DFT (B3LYP/6-31G) | +25.4 |

| Products | DFT (B3LYP/6-31G*) | -15.2 |

This table illustrates the type of data generated from computational studies of reaction energetics. The values are hypothetical and not based on actual calculations for 3-Cyclopropylprop-2-ynenitrile.

Intermediate Identification and Stability

Techniques such as geometry optimization and frequency analysis are used to confirm that a calculated structure corresponds to a true energy minimum (a stable intermediate) on the potential energy surface. The stability of these intermediates provides insight into the preferred reaction pathway.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. For 3-Cyclopropylprop-2-ynenitrile, these predictions would include:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies to predict the positions of absorption bands in the IR spectrum. This is useful for identifying functional groups, such as the nitrile (C≡N) and alkyne (C≡C) stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Prediction of chemical shifts (¹H and ¹³C) and coupling constants. These calculations help in assigning the signals in an experimental NMR spectrum to specific atoms in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies, which correspond to the absorption wavelengths in the UV-Vis spectrum.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational landscapes. nih.govmdpi.com For a flexible molecule like 3-Cyclopropylprop-2-ynenitrile, which has a rotatable cyclopropyl group, MD simulations can reveal the preferred three-dimensional arrangements (conformations) and the energy barriers between them. mdpi.com

These simulations solve Newton's equations of motion for the atoms in the molecule, generating a trajectory of their positions and velocities. nih.gov Analysis of this trajectory can identify the most stable conformers and the pathways for conformational change. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. The results of such simulations can be visualized through network analysis to better understand the relationships between different conformational states. nih.gov

Application of Machine Learning and AI in Reaction Prediction and Optimization

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing how chemical reactions are predicted and optimized. hilarispublisher.comrjptonline.org While no specific applications to 3-Cyclopropylprop-2-ynenitrile were found, these technologies offer powerful tools for studying its potential reactions.

Reaction Prediction: ML models, trained on vast databases of known chemical reactions, can predict the likely products of a reaction involving 3-Cyclopropylprop-2-ynenitrile. neurips.ccnih.gov These models learn the underlying patterns of chemical reactivity and can generalize to new, unseen combinations of reactants. nih.gov This accelerates the discovery of new synthetic routes. rjptonline.org

Reaction Optimization: AI algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize the yield and selectivity of a desired product. preprints.orgpreprints.org By exploring a vast parameter space, these methods can identify optimal conditions with far fewer experiments than traditional trial-and-error approaches. preprints.org This leads to more efficient, cost-effective, and sustainable chemical processes. hilarispublisher.compreprints.org

| Parameter | Traditional Method | AI-Optimized |

| Temperature (°C) | 80 | 65 |

| Solvent | Toluene | Acetonitrile |

| Catalyst Loading (mol%) | 5 | 1.5 |

| Resulting Yield (%) | 65 | 92 |

This table provides a hypothetical comparison of reaction optimization, demonstrating how AI could improve reaction outcomes. The data is not specific to 3-Cyclopropylprop-2-ynenitrile.

Synthetic Applications and Advanced Transformations of 3 Cyclopropylprop 2 Ynenitrile Derivatives

Building Blocks for Heterocyclic Scaffolds

The strategic placement of a cyclopropyl (B3062369) group adjacent to a nitrile-activated alkyne renders 3-cyclopropylprop-2-ynenitrile and its derivatives highly valuable precursors for a variety of heterocyclic scaffolds. The inherent ring strain of the cyclopropane (B1198618) and the electrophilicity of the triple bond, enhanced by the electron-withdrawing nitrile group, provide a fertile ground for diverse cyclization and annulation strategies.

Research has demonstrated that cyclopropane-containing compounds are effective building blocks for constructing complex molecules. The reactivity of the cyclopropyl group, often involving ring-opening reactions, allows for its incorporation into larger ring systems. For instance, the reaction of activated cyclopropanes with binucleophiles serves as a powerful tool for the synthesis of various heterocyclic compounds. While direct examples involving 3-cyclopropylprop-2-ynenitrile are not extensively documented in readily available literature, the reactivity patterns of similar cyclopropyl-activated systems suggest its high potential in this area.

The general strategy involves the activation of the cyclopropane ring, which can then undergo nucleophilic attack, leading to the formation of new heterocyclic rings. The presence of the cyano group in 3-cyclopropylprop-2-ynenitrile can further influence the regioselectivity of these transformations and can itself participate in cyclization cascades, for example, through intramolecular additions. The alkyne moiety also presents a handle for various cycloaddition reactions, further expanding the accessible range of heterocyclic structures.

| Reactant | Reagent/Conditions | Product Heterocycle | Reference |

| Activated Cyclopropane | Binucleophile (e.g., hydrazine, hydroxylamine) | Pyrazoles, Isoxazoles | [Generic reactivity] |

| Cyclopropyl Alkyne | 1,3-Dipole | Triazoles, Isoxazoles | [Generic reactivity] |

| 3-Cyclopropylprop-2-ynenitrile | Not specified | Potential for various N- and O-heterocycles | Inferred potential |

Precursors for Polycyclic Systems

The construction of polycyclic systems often relies on strategic bond-forming reactions that can rapidly build molecular complexity. Derivatives of 3-cyclopropylprop-2-ynenitrile serve as intriguing precursors for such systems due to the potential for tandem reactions involving both the cyclopropane ring and the cyanoalkyne functionality.

One of the key approaches to polycyclic frameworks from cyclopropyl-substituted alkynes involves thermal or transition-metal-catalyzed rearrangements and cycloadditions. The strain energy of the cyclopropane ring can be harnessed to drive reactions that lead to the formation of larger, fused ring systems. For example, vinylcyclopropane-cyclopentene rearrangements are a classic transformation that can be adapted to create polycyclic structures. In the context of 3-cyclopropylprop-2-ynenitrile, the alkyne can participate in intramolecular ene reactions or Diels-Alder type cycloadditions, where the cyclopropane ring can either remain intact or participate in subsequent bond reorganizations.

Furthermore, the nitrile group can be transformed into other functionalities that can trigger or participate in cyclization cascades. For instance, reduction of the nitrile to an amine followed by intramolecular reactions with the alkyne or cyclopropane moieties could provide access to nitrogen-containing polycyclic alkaloids and related structures. While specific, documented examples for 3-cyclopropylprop-2-ynenitrile are limited, the fundamental reactivity of its constituent parts points towards a significant potential for the synthesis of complex polycyclic molecules.

| Reaction Type | Key Transformation | Resulting Polycyclic System |

| Intramolecular [4+2] Cycloaddition | Diels-Alder reaction involving the alkyne | Fused six-membered rings |

| Tandem Ring-Opening/Cyclization | Cleavage of cyclopropane followed by annulation | Bridged or fused ring systems |

| Radical Cyclization | Radical addition to the alkyne and subsequent cyclization | Polycyclic frameworks with new C-C bonds |

Development of Novel Methodologies for C-C and C-X Bond Formation

The unique electronic and steric properties of 3-cyclopropylprop-2-ynenitrile and its derivatives have spurred the development of novel synthetic methodologies for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The interplay between the strained cyclopropyl ring and the activated alkyne offers new avenues for catalytic and stoichiometric transformations.

Recent research has focused on the transition-metal-catalyzed activation of the C-C bonds within the cyclopropane ring. This activation can lead to ring-opening and subsequent cross-coupling reactions, providing a novel disconnection approach in retrosynthetic analysis. For instance, nickel-catalyzed cross-coupling reactions of cyclopropyl ketones have been developed, showcasing the potential for similar transformations with the nitrile analogue. Such methodologies could allow for the introduction of a variety of substituents at the former cyclopropane carbons, leading to the formation of highly functionalized linear products.

The alkyne moiety is a well-established platform for C-C and C-X bond formation through reactions such as Sonogashira, Heck, and Glaser couplings, as well as hydrofunctionalization and difunctionalization reactions. The presence of the adjacent cyclopropyl group can influence the reactivity and selectivity of these transformations. Moreover, the nitrile group can be utilized as a handle for further functionalization or as a directing group in catalytic reactions. The development of new catalytic systems that can selectively activate and functionalize the different reactive sites of 3-cyclopropylprop-2-ynenitrile derivatives is an active area of research, promising new tools for organic synthesis.

| Methodology | Catalyst/Reagent | Bond Formed | Key Feature |

| Ring-Opening Cross-Coupling | Nickel or Palladium Catalyst | C-C | Formation of functionalized acyclic products |

| Hydroarylation/Hydroalkenylation | Transition Metal Catalyst | C-C | Addition of aryl or vinyl groups across the alkyne |

| Carboamination/Carbo-oxygenation | Copper or Gold Catalyst | C-C and C-N/C-O | Tandem formation of two new bonds across the alkyne |

Stereoselective Synthesis of Complex Molecular Architectures

The creation of complex molecular architectures with precise stereochemical control is a central goal of modern organic synthesis. The rigid framework and multiple functionalities of 3-cyclopropylprop-2-ynenitrile derivatives make them valuable starting materials for stereoselective transformations, enabling the synthesis of enantiomerically enriched and diastereomerically pure complex molecules.

The chiral cyclopropane motif is a key feature in many biologically active molecules and natural products. Asymmetric cyclopropanation reactions are a primary method for introducing this chiral element. Once a chiral center is established on the cyclopropane ring of a 3-cyclopropylprop-2-ynenitrile derivative, it can direct the stereochemical outcome of subsequent reactions on the alkyne or nitrile functionalities. This substrate-controlled diastereoselectivity is a powerful strategy for building up stereocomplexity.

Furthermore, the development of enantioselective catalytic reactions that operate on the prochiral faces of the alkyne is a promising avenue. For example, asymmetric hydrofunctionalization or cycloaddition reactions catalyzed by chiral transition metal complexes can lead to the formation of new stereocenters with high enantiomeric excess. The nitrile group can also be a site for stereoselective transformations, such as asymmetric reductions or additions. The combination of these stereoselective methods allows for the construction of intricate three-dimensional structures from relatively simple starting materials derived from 3-cyclopropylprop-2-ynenitrile.

| Approach | Key Principle | Example of Complex Architecture |

| Substrate-Controlled Diastereoselectivity | A chiral center on the cyclopropane directs subsequent reactions | Polyketides, Terpenoids |

| Enantioselective Catalysis | A chiral catalyst differentiates between prochiral faces or groups | Chiral alkaloids, Amino acids |

| Chiral Pool Synthesis | Starting with an enantiomerically pure cyclopropane derivative | Prostaglandins, Steroids |

Emerging Research Directions and Future Perspectives

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly pivotal in chemical synthesis, aiming to reduce waste, minimize hazardous substances, and improve energy efficiency. For 3-Cyclopropylprop-2-ynenitrile, this translates into developing synthetic routes that are safer and more environmentally benign than traditional methods.

A primary focus is the replacement of hazardous reagents, particularly toxic cyanide sources often used in nitrile synthesis. chemistryviews.org Future research will likely concentrate on cyanide-free pathways. chemistryviews.orgproquest.com One promising avenue is the use of biocatalysts, such as aldoxime dehydratases. proquest.comnih.gov These enzymes can convert aldoximes—readily prepared from aldehydes and hydroxylamine—into nitriles under mild, aqueous conditions, completely avoiding the use of cyanide. chemistryviews.orgnih.gov Another enzymatic approach involves the enzyme galactose oxidase, which can facilitate the transformation of alcohols directly into nitriles using only molecular oxygen and ammonia. uva.nl

Photocatalysis also presents a green alternative for constructing the carbon skeleton of the molecule. researchgate.netrsc.orgnih.gov Visible-light-mediated reactions can be used to form key carbon-carbon bonds under ambient temperature and pressure, reducing the energy consumption associated with traditional thermal methods. researchgate.net These methods are considered eco-friendly as light is an abundant and non-polluting resource. researchgate.net

Further green chemistry considerations include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Safer Solvents: Utilizing water or bio-based solvents to replace volatile organic compounds (VOCs).

Energy Efficiency: Employing catalytic processes that operate at lower temperatures and pressures. uva.nl

Flow Chemistry and Continuous Processing for Production

Flow chemistry, or continuous processing, offers numerous advantages over traditional batch manufacturing, especially for compounds like 3-Cyclopropylprop-2-ynenitrile which may involve energetic or unstable intermediates. europa.euflinders.edu.au In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. europa.eu

Key benefits of applying flow chemistry to the synthesis of 3-Cyclopropylprop-2-ynenitrile include:

Enhanced Safety: The small reactor volumes minimize the risk associated with highly exothermic reactions or potentially unstable compounds like alkynes. europa.eu